molecular formula C20H21N B12656189 N-Butyl-4-(1H-inden-1-ylidenemethyl)aniline CAS No. 2428-36-6

N-Butyl-4-(1H-inden-1-ylidenemethyl)aniline

Cat. No.: B12656189
CAS No.: 2428-36-6
M. Wt: 275.4 g/mol
InChI Key: NHLXLHWBVMHQOM-SDXDJHTJSA-N
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Description

N-Butyl-4-(1H-inden-1-ylidenemethyl)aniline is an organic compound known for its unique structure and properties. It is a derivative of aniline, where the aniline ring is substituted with a butyl group and an indene moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-4-(1H-inden-1-ylidenemethyl)aniline typically involves the reaction of 4-(1H-inden-1-ylidenemethyl)aniline with butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N-Butyl-4-(1H-inden-1-ylidenemethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Butyl-4-(1H-inden-1-ylidenemethyl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Butyl-4-(1H-inden-1-ylidenemethyl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. The indene moiety may facilitate π-π interactions with aromatic residues in proteins, while the butyl group can enhance lipophilicity and membrane permeability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Butyl-4-(1H-inden-1-ylidenemethyl)aniline is unique due to the presence of the indene moiety, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in specific applications, such as organic electronics and as a precursor in complex organic syntheses .

Properties

CAS No.

2428-36-6

Molecular Formula

C20H21N

Molecular Weight

275.4 g/mol

IUPAC Name

N-butyl-4-[(Z)-inden-1-ylidenemethyl]aniline

InChI

InChI=1S/C20H21N/c1-2-3-14-21-19-12-8-16(9-13-19)15-18-11-10-17-6-4-5-7-20(17)18/h4-13,15,21H,2-3,14H2,1H3/b18-15-

InChI Key

NHLXLHWBVMHQOM-SDXDJHTJSA-N

Isomeric SMILES

CCCCNC1=CC=C(C=C1)/C=C\2/C=CC3=CC=CC=C32

Canonical SMILES

CCCCNC1=CC=C(C=C1)C=C2C=CC3=CC=CC=C32

Origin of Product

United States

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